![molecular formula C23H24N4O2 B7712374 N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)
N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a chemical compound with the molecular formula C20H26N4O2. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H26N4O2. More detailed structural information, such as 3D conformations, can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .作用機序
IB-MECA acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues throughout the body. Activation of this receptor has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have a role in regulating blood pressure and glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using IB-MECA in lab experiments is its specificity for the adenosine A3 receptor, which allows for targeted activation of this receptor without affecting other adenosine receptors. However, one limitation of using IB-MECA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments over extended periods of time.
将来の方向性
There are several potential future directions for research on IB-MECA, including the development of new drugs based on its structure, the exploration of its potential therapeutic applications in specific diseases, and the investigation of its effects on other physiological systems beyond the adenosine A3 receptor. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IB-MECA in order to optimize its use in clinical settings.
合成法
The synthesis of IB-MECA involves the reaction of 2-methylbenzoyl chloride with 1-isobutyl-6-methoxy-3-pyrazolylamine in the presence of a base such as triethylamine. The resulting product is then treated with 2-amino-5-chlorobenzonitrile to form the final compound, IB-MECA.
科学的研究の応用
IB-MECA has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its ability to activate the adenosine A3 receptor has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)13-27-22-19(12-16-11-17(29-4)9-10-20(16)24-22)21(26-27)25-23(28)18-8-6-5-7-15(18)3/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMYTBNVJWEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)OC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


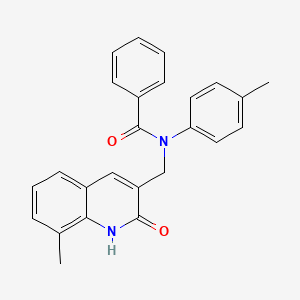
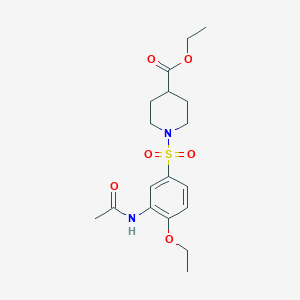
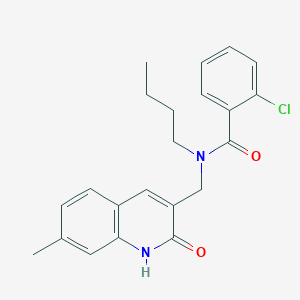
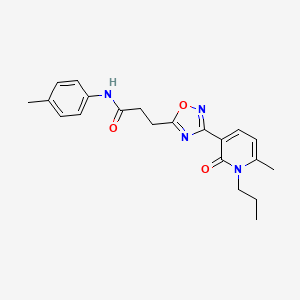
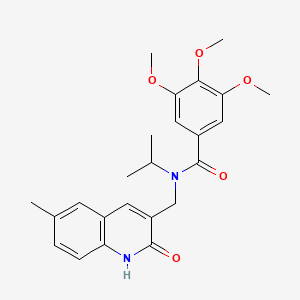
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)

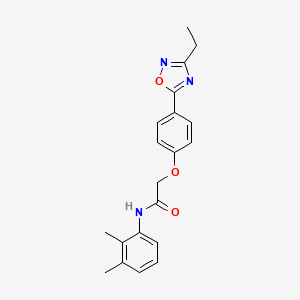
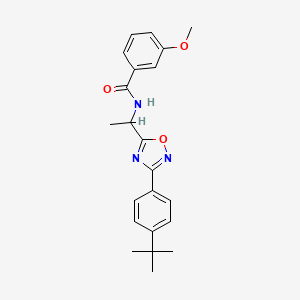
![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)